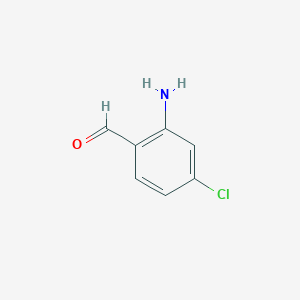

2-Amino-4-chlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXCOXXJTWKDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460077 | |

| Record name | 2-Amino-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59236-37-2 | |

| Record name | 2-Amino-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chlorobenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-4-chlorobenzaldehyde (CAS No. 59236-37-2), a pivotal building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and critical applications, with a focus on the causal relationships behind its synthetic utility and the practical execution of relevant protocols.

Core Compound Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose unique trifunctional nature—an amine, a chloro group, and an aldehyde on a benzene ring—renders it a highly versatile intermediate.[1] The electron-donating amino group and the electron-withdrawing chloro and aldehyde groups create a distinct electronic environment that dictates its reactivity.

The strategic placement of these functional groups is key to its utility. The ortho-amino aldehyde moiety is a classic precursor for the construction of heterocyclic systems, while the chlorine atom at the 4-position provides a site for further functionalization or can be retained to modulate the electronic properties and lipophilicity of the final molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59236-37-2 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO | [2][3][4] |

| Molecular Weight | 155.58 g/mol | [2][3][4] |

| Appearance | Off-white to light yellow/orange solid | [3] |

| Boiling Point | 297.0 ± 25.0 °C (Predicted) | [5] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 133.4 ± 23.2 °C | [5] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon), in a dark place | [2][3][6] |

| SMILES | C1=CC(=C(C=C1Cl)N)C=O | [4] |

| InChIKey | WVXCOXXJTWKDPJ-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound involves the selective oxidation of the corresponding benzylic alcohol, (2-amino-4-chlorophenyl)methanol. Manganese dioxide (MnO₂) is the oxidant of choice for this transformation due to its high selectivity for benzylic and allylic alcohols, which minimizes the risk of over-oxidation to the carboxylic acid or side reactions involving the amino group.[3]

Synthesis Protocol: Oxidation of (2-amino-4-chlorophenyl)methanol

This protocol is based on established procedures for the selective oxidation of benzylic alcohols.[3]

Objective: To synthesize this compound via the oxidation of (2-amino-4-chlorophenyl)methanol.

Materials:

-

(2-amino-4-chlorophenyl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Diatomaceous earth (Celite®)

-

Argon or Nitrogen gas

-

2L three-necked round-bottomed flask

-

Mechanical stirrer

-

Filtration apparatus

Procedure:

-

In a 2L three-necked round-bottomed flask, dissolve (2-amino-4-chlorophenyl)methanol (32 g, 203.82 mmol) in dichloromethane (765 mL).

-

Equip the flask with a mechanical stirrer and an inert gas inlet (Argon or Nitrogen).

-

Under continuous stirring, slowly add activated manganese dioxide (150 g, 1.724 mol) to the solution. The large excess of MnO₂ is crucial for driving the reaction to completion.

-

Stir the reaction mixture vigorously at room temperature for approximately 40 hours under an inert atmosphere. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ and manganese salts.

-

Wash the solid residue on the filter pad thoroughly with dichloromethane (approx. 1000 mL) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting product, this compound, is obtained as an orange solid (Yield: ~24 g, 76.2%).[3]

Reaction Mechanism

The oxidation of a benzylic alcohol with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a concerted or stepwise transfer of hydrogen atoms, leading to the formation of the aldehyde and manganese(II) oxide.

Caption: Workflow for the synthesis of this compound.

Key Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor to a wide range of heterocyclic compounds, particularly quinolines. The ortho-amino aldehyde functionality is perfectly suited for condensation reactions with compounds containing an active methylene group.

The Friedländer Annulation for Quinolines

The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold. It involves the reaction of a 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group, typically under acid or base catalysis.[7]

Causality: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[8] The choice of catalyst can influence the initial step and overall reaction rate.

Caption: Two possible mechanisms for the Friedländer quinoline synthesis.

This reaction is of paramount importance in drug discovery, as the quinoline core is a privileged scaffold found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.

Synthesis of Robenidine Analogues

This compound is explicitly cited as a reagent in the synthesis of robenidine analogues.[3] Robenidine is an anticoccidial agent, and its analogues have been investigated for their activity against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1] In these syntheses, the aldehyde group is typically condensed with a guanidine derivative to form the final complex structure.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aldehyde Proton (CHO): ~9.8-10.0 ppm (singlet).Aromatic Protons: Three protons in the range of ~6.5-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.Amine Protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm.Aromatic Carbons: Six distinct signals in the aromatic region (~115-150 ppm). The carbon bearing the amino group will be shifted upfield, while those bearing the chloro and aldehyde groups will be shifted downfield. |

| IR Spectroscopy | N-H Stretch: Two bands around 3300-3500 cm⁻¹ (primary amine).C=O Stretch: A strong band around 1680-1700 cm⁻¹ (aromatic aldehyde).C=C Stretch: Bands in the 1500-1600 cm⁻¹ region (aromatic ring).C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately 1/3 the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. |

Safety, Handling, and Disposal

As a substituted aminobenzaldehyde, this compound requires careful handling. The information presented here is a synthesis of data for structurally similar compounds and should be used in conjunction with a full, substance-specific Safety Data Sheet (SDS).[9][10]

Table 3: Hazard Identification and PPE

| Hazard Class | Description | Required PPE |

| Acute Oral Toxicity | Harmful if swallowed.[2] | Standard laboratory attire. |

| Skin Irritation | Causes skin irritation.[11] | Chemical-resistant gloves (e.g., nitrile), lab coat. |

| Eye Irritation | Causes serious eye irritation.[11] | Safety goggles or face shield. |

| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated fume hood. |

First Aid Measures

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

Disposal Protocol

Disposal of this compound must adhere to local, state, and federal regulations for hazardous chemical waste.

Caption: Standard workflow for the disposal of this compound.

Expert Note: Due to its chlorinated aromatic nature, this compound should not be disposed of down the drain. Incineration at a licensed facility is the preferred method of disposal.[9] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature provides a robust platform for building molecular diversity, particularly in the construction of quinoline-based structures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

- Wikipedia. (n.d.). Friedländer synthesis.

- International Labour Organization. (n.d.). ICSC 0641 - o-CHLOROBENZALDEHYDE.

- PubChem. (n.d.). This compound.

- Chemsrc. (2025). This compound | CAS#:59236-37-2.

- ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in various solvents and under neat conditions.

- Google Patents. (n.d.). CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene.

- NIST. (n.d.). 4-Bis(2-chloroethyl)aminobenzaldehyde.

- PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.

- ResearchGate. (n.d.). Schematic of 4-chlorobenzaldehyde binding to amino groups.

- ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Oxford Lab Fine Chem. (n.d.). material safety data sheet - 2-chlorobenzaldehyde 98%.

- NIST. (n.d.). Benzaldehyde, 2-chloro-.

Sources

- 1. This compound | 59236-37-2 [sigmaaldrich.com]

- 2. This compound | 59236-37-2 [chemicalbook.com]

- 3. This compound | C7H6ClNO | CID 11252138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:59236-37-2 | Chemsrc [chemsrc.com]

- 5. 59236-37-2|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. ICSC 0641 - o-CHLOROBENZALDEHYDE [chemicalsafety.ilo.org]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Amino-4-chlorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-4-chlorobenzaldehyde, a pivotal building block in synthetic organic chemistry and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of this compound, its synthesis, characteristic reactivity, and its significant applications, particularly in the construction of heterocyclic scaffolds for bioactive molecules.

Core Properties and Identification

This compound is a substituted aromatic aldehyde whose unique arrangement of an amino group, a chloro substituent, and a formyl group on a benzene ring imparts a rich and versatile chemical reactivity. This trifunctional nature makes it a sought-after precursor in the synthesis of a variety of complex organic molecules.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 59236-37-2 | [2] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| Appearance | Off-white to light yellow or orange solid | [2][3] |

| Melting Point | Not available (predicted) | [4] |

| Boiling Point | 297.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in dichloromethane | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Synthesis of this compound

The most commonly cited synthetic route to this compound involves the oxidation of the corresponding alcohol, (2-amino-4-chlorophenyl)methanol. This method is efficient and yields the desired product in good purity.

Experimental Protocol: Oxidation of (2-amino-4-chlorophenyl)methanol

This protocol is based on a general procedure found in the literature.[2][3]

Objective: To synthesize this compound by the oxidation of (2-amino-4-chlorophenyl)methanol using manganese dioxide.

Materials:

-

(2-amino-4-chlorophenyl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (DCM)

-

Diatomaceous earth (Celite®)

-

Argon or Nitrogen gas

-

2L three-necked round-bottomed flask

-

Mechanical stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 2L three-necked round-bottomed flask equipped with a mechanical stirrer, add (2-amino-4-chlorophenyl)methanol (32 g, 203.82 mmol).

-

Add dichloromethane (765 mL) to the flask and stir until the starting material is fully dissolved.

-

Slowly add activated manganese dioxide (150 g, 1.724 mol) to the stirring solution. The addition should be portion-wise to control any potential exotherm.

-

Purge the flask with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Stir the reaction mixture vigorously at room temperature for approximately 40 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide solids.

-

Wash the solid residue thoroughly with additional dichloromethane (1000 mL) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting orange solid is this compound. The reported yield for this procedure is approximately 76.2%.[2][3]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The ortho-amino group activates the aromatic ring and can participate in cyclization reactions with the adjacent aldehyde. The aldehyde group is a versatile handle for condensation and nucleophilic addition reactions. The chloro group is a key modulator of the electronic properties of the molecule and can serve as a site for further functionalization.

Heterocyclic Synthesis: The Friedländer Annulation

A cornerstone of the synthetic utility of this compound is its application in the Friedländer synthesis to produce substituted quinolines.[4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system.

Caption: Generalized scheme of the Friedländer quinoline synthesis.

This reaction is of paramount importance in medicinal chemistry as the quinoline scaffold is a core component of numerous pharmaceuticals, including antimalarials and kinase inhibitors.[5][6]

Schiff Base Formation

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of more complex molecules and as ligands for metal complexes with potential biological activities.

Other Reactions

The versatile nature of this compound allows it to participate in a variety of other organic transformations, including multi-component reactions that lead to the rapid construction of diverse heterocyclic frameworks.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds. Its role as a key intermediate in the synthesis of pharmaceuticals is a major driver of its industrial and academic importance.

Synthesis of Robenidine Analogues

This compound is a documented reagent in the synthesis of analogues of Robenidine, a coccidiostat agent.[2] Some of these analogues have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting the potential for developing novel antibiotics from this precursor.

Precursor to Kinase Inhibitors

The quinoline core, readily synthesized from this compound via the Friedländer reaction, is a privileged scaffold in the design of kinase inhibitors.[5][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Many FDA-approved kinase inhibitors feature a quinoline or related heterocyclic system.[5] The ability to introduce substituents at various positions of the quinoline ring, guided by the substitution pattern of the starting benzaldehyde, is a powerful tool for optimizing the potency and selectivity of these inhibitors.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the amino group. The aldehydic proton would appear as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons would exhibit a complex splitting pattern in the aromatic region (approximately 6.5-7.5 ppm), influenced by the electronic effects of the amino, chloro, and aldehyde groups. The amino protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm). The aromatic carbons will give rise to several signals in the range of approximately 115-150 ppm, with their chemical shifts dictated by the nature of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1670-1700 cm⁻¹ for the aldehyde carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope.[8] Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Pictogram: GHS07 (Exclamation mark).

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. It should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its trifunctional nature allows for the facile synthesis of complex heterocyclic systems, most notably substituted quinolines, which are central to the development of new therapeutic agents, including kinase inhibitors and novel antibiotics. A thorough understanding of its synthesis, reactivity, and applications is crucial for leveraging its full potential in the advancement of medicinal chemistry and organic synthesis.

References

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed.

- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, August 6). ResearchGate.

- Friedländer synthesis. (n.d.). In Wikipedia.

- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- CAS NO. 59236-37-2 | this compound | Catalog SY033923. (n.d.). Arctom.

- This compound | CAS#:59236-37-2. (n.d.). Chemsrc.

- This compound | C7H6ClNO | CID 11252138. (n.d.). PubChem.

Sources

- 1. This compound | C7H6ClNO | CID 11252138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59236-37-2 [chemicalbook.com]

- 3. This compound CAS#: 59236-37-2 [m.chemicalbook.com]

- 4. This compound | CAS#:59236-37-2 | Chemsrc [chemsrc.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4-chlorobenzaldehyde from 4-Chloro-2-nitrobenzaldehyde

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2-amino-4-chlorobenzaldehyde, a valuable building block in pharmaceutical and fine chemical industries. The primary focus is on the reduction of its precursor, 4-chloro-2-nitrobenzaldehyde. This document explores various synthetic strategies, delves into the underlying reaction mechanisms, and offers detailed experimental protocols. By synthesizing theoretical knowledge with practical insights, this guide serves as a critical resource for researchers, scientists, and professionals in drug development, aiming to optimize this pivotal chemical transformation.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a multitude of organic molecules, particularly in the pharmaceutical sector. Its bifunctional nature, possessing both an amino and an aldehyde group, allows for the facile construction of diverse heterocyclic systems through condensation and cyclization reactions.[1] The presence of a chlorine atom provides a site for further functionalization, enabling the modulation of electronic properties in the final molecule.[1] Notably, this compound serves as a precursor for robenidine analogues, which have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Given its significance, the efficient and selective synthesis of this compound is of paramount importance.

The primary route to this compound involves the reduction of the nitro group in 4-chloro-2-nitrobenzaldehyde.[3] This transformation, while conceptually straightforward, requires careful consideration of the reducing agent and reaction conditions to achieve high yield and purity, while preserving the sensitive aldehyde functionality and the chloro substituent. This guide will explore the most effective methodologies for this conversion.

Mechanistic Considerations and Method Selection for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis.[4] The process is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species.[4][5] The choice of reducing agent is critical and is dictated by factors such as chemoselectivity, cost, safety, and scalability. For the synthesis of this compound, the key challenge is to selectively reduce the nitro group without affecting the aldehyde or the aryl chloride.

Several classes of reducing agents are commonly employed for this purpose:

-

Catalytic Hydrogenation: This method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel, is a clean and efficient technique.[6] However, a significant drawback of Pd/C is its potential to catalyze dehalogenation of aromatic halides.[6] Raney nickel is often a better choice when dehalogenation is a concern.[6]

-

Metal-Mediated Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and robust method for nitro group reduction.[3][6][7] The iron-acetic acid system is particularly attractive due to its low cost, non-toxicity, and high functional group tolerance.[8]

-

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an economical, safe, and versatile reducing agent.[4][9] It is known for its mild reaction conditions and high chemoselectivity, making it an excellent choice for substrates with sensitive functional groups like aldehydes.[4]

For the specific conversion of 4-chloro-2-nitrobenzaldehyde to this compound, the iron-acetic acid and sodium dithionite methods are highly recommended due to their proven chemoselectivity and operational simplicity.

Comparative Analysis of Reduction Methodologies

The following table summarizes the key parameters of the most relevant reduction methods for the synthesis of this compound.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol/Methanol | Room Temperature | >90 | High yield, clean reaction | Potential for catalyst poisoning, handling of H₂ gas |

| Iron-Acetic Acid | Fe powder, Acetic Acid | Ethanol/Water | Reflux | 80-95 | Low cost, environmentally benign, high functional group tolerance[8] | Heterogeneous reaction, requires filtration of iron salts |

| Sodium Dithionite | Na₂S₂O₄ | Water/DCM (PTC) | Room Temperature | 85-95 | Mild conditions, high chemoselectivity, simple workup[4][10] | Requires a two-phase system or co-solvent for solubility |

Detailed Experimental Protocols

Method A: Reduction with Iron and Acetic Acid

This protocol is based on the well-established Béchamp reduction, which utilizes iron metal in an acidic medium.[11]

Workflow Diagram:

Caption: Experimental workflow for the iron-acetic acid reduction.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrobenzaldehyde (1.0 eq.) and ethanol.

-

Reagent Addition: To the stirred solution, add iron powder (3.0-5.0 eq.). Then, slowly add glacial acetic acid (10-20 vol%).

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, and wash the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method B: Reduction with Sodium Dithionite

This method offers a milder alternative to the metal-acid reduction.

Reaction Mechanism Diagram:

Caption: Simplified mechanism of nitro reduction by sodium dithionite.

Step-by-Step Procedure:

-

Solution Preparation: Dissolve 4-chloro-2-nitrobenzaldehyde (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask.

-

Dithionite Solution: In a separate beaker, prepare a solution of sodium dithionite (3.0-5.0 eq.) in water.

-

Phase Transfer Catalyst (Optional but Recommended): Add a phase-transfer catalyst (PTC) such as tetrabutylammonium hydrogen sulfate (TBAHS) to the reaction mixture to facilitate the reaction between the two phases.[10]

-

Reaction: Vigorously stir the two-phase mixture and add the aqueous sodium dithionite solution dropwise to the organic solution at room temperature. The reaction is typically exothermic. Continue stirring until TLC analysis indicates complete consumption of the starting material.

-

Workup: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

Conclusion and Future Perspectives

The synthesis of this compound from 4-chloro-2-nitrobenzaldehyde is a critical transformation in the pharmaceutical and chemical industries. This guide has detailed robust and scalable methods, with a particular emphasis on the chemoselective reduction using iron-acetic acid and sodium dithionite. The choice between these methods will depend on specific laboratory or plant-level considerations, including cost, equipment, and desired purity profile.

Future research in this area may focus on the development of more sustainable catalytic systems, such as those employing earth-abundant metals, or flow chemistry approaches to enhance safety, efficiency, and scalability.[12] The principles and protocols outlined in this guide provide a solid foundation for any scientist or researcher working on this important synthetic transformation.

References

- Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing.

- BenchChem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- BenchChem. (n.d.). 4-Chloro-2-nitrobenzaldehyde | 5551-11-1.

- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.

- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.

- ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.

- Thieme. (2011). Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. Synlett, 2011(4), 0587–0588.

- ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines.

- Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction.

- ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.

- RSC Publishing. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications.

- ChemicalBook. (n.d.). This compound CAS#: 59236-37-2.

- RSC Publishing. (n.d.). The hydrogenation of nitrobenzene to aniline: a new mechanism.

- ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.

- BenchChem. (n.d.). This compound | 59236-37-2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 59236-37-2 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. srict.in [srict.in]

- 12. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chlorobenzaldehyde: Starting Materials and Strategic Pathways

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Amino-4-chlorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will delve into the critical starting materials, detailed reaction mechanisms, and strategic considerations for each major synthetic pathway. The causality behind experimental choices, self-validating protocols, and authoritative references form the pillars of this guide, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule featuring an aromatic ring substituted with an amino, a chloro, and a formyl group. This unique arrangement of functional groups makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, including quinolines and benzodiazepines, which are scaffolds of significant medicinal importance. For instance, it serves as a precursor in the synthesis of certain robenidine analogues that have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] The strategic selection of starting materials is paramount to developing an efficient, scalable, and economically viable synthesis of this crucial intermediate. This guide will explore the three most prevalent synthetic strategies, each originating from a different commercially accessible starting material.

Synthetic Strategies and Starting Material Analysis

The synthesis of this compound can be approached from several precursors. The choice of a particular route is often dictated by the availability and cost of the starting materials, the desired purity of the final product, and the scalability of the process. We will examine the following three primary pathways:

-

Route 1: Oxidation of (2-Amino-4-chlorophenyl)methanol.

-

Route 2: Selective Reduction of 4-Chloro-2-nitrobenzaldehyde.

-

Route 3: Two-step Synthesis from 4-Chloro-2-nitrotoluene.

Route 1: Oxidation of (2-Amino-4-chlorophenyl)methanol

This route is a straightforward and often high-yielding approach that involves the direct oxidation of a primary alcohol to an aldehyde. The key challenge lies in the chemoselective oxidation of the alcohol in the presence of a potentially oxidizable amino group.

Starting Material: (2-Amino-4-chlorophenyl)methanol

The precursor for this route, (2-Amino-4-chlorophenyl)methanol, is typically synthesized via the reduction of its corresponding nitro compound, (4-chloro-2-nitrophenyl)methanol. This reduction is generally achieved with high efficiency using standard reducing agents.

Conceptual Workflow for Route 1

Caption: Synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of (2-Amino-4-chlorophenyl)methanol

A common and effective method for this transformation is the use of manganese dioxide (MnO₂), a mild oxidizing agent that selectively oxidizes benzylic and allylic alcohols.

Step-by-Step Protocol:

-

Dissolution: Dissolve (2-Amino-4-chlorophenyl)methanol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents). The use of activated MnO₂ is crucial for the success of the reaction.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the reaction scale.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake should be washed thoroughly with the solvent to ensure complete recovery of the product.

-

Purification: The combined filtrates are concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Manganese Dioxide (MnO₂): This reagent is chosen for its high chemoselectivity. It readily oxidizes the primary alcohol to an aldehyde without affecting the amino group on the aromatic ring. Other stronger oxidizing agents like potassium permanganate or chromic acid would likely lead to over-oxidation to the carboxylic acid or degradation of the starting material.

-

Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves the starting material, while the product can be easily recovered by evaporation.

Route 2: Selective Reduction of 4-Chloro-2-nitrobenzaldehyde

This pathway involves the selective reduction of a nitro group to an amine while preserving the aldehyde functionality. The choice of the reducing agent is critical to avoid the reduction of the aldehyde to an alcohol.

Starting Material: 4-Chloro-2-nitrobenzaldehyde

The starting material for this route, 4-Chloro-2-nitrobenzaldehyde, can be synthesized from the more readily available 4-chloro-2-nitrotoluene through oxidation of the methyl group. The Étard reaction, using chromyl chloride, is a classic method for this transformation.[2][3][4]

Conceptual Workflow for Route 2

Caption: Synthesis of this compound via selective reduction.

Experimental Protocol: Selective Reduction of 4-Chloro-2-nitrobenzaldehyde

Several methods are available for the selective reduction of aromatic nitro groups in the presence of an aldehyde. Catalytic hydrogenation and metal-acid reductions are the most common.

Step-by-Step Protocol (using Iron in acidic medium):

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, a mixture of 4-Chloro-2-nitrobenzaldehyde (1 equivalent) and a solvent such as ethanol or a mixture of water and an organic solvent is prepared.

-

Addition of Reducing Agent: Iron powder (Fe, typically 3-5 equivalents) is added to the solution, followed by the slow addition of a catalytic amount of hydrochloric acid (HCl) or acetic acid. The acid activates the iron surface.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC until the starting material is completely consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the iron and iron salts. The filtrate is then neutralized with a base like sodium bicarbonate or sodium carbonate.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Fe/HCl System: This is a classic and cost-effective method for nitro group reduction. The reaction is heterogeneous, and the iron is oxidized while the nitro group is reduced. The acidic medium helps to generate the active reducing species and dissolve the resulting iron oxides. This system is generally selective for the nitro group over the aldehyde.

-

Catalytic Hydrogenation: An alternative is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[5] However, careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to prevent the reduction of the aldehyde group.

Route 3: Two-Step Synthesis from 4-Chloro-2-nitrotoluene

This approach utilizes the inexpensive and commercially available 4-chloro-2-nitrotoluene as the starting material. The synthesis involves two key transformations: the oxidation of the methyl group to an aldehyde and the reduction of the nitro group to an amine. The order of these steps can be varied, leading to two distinct pathways.

Pathway A: Oxidation Followed by Reduction

This pathway is identical to the synthesis of the starting material for Route 2, followed by the selective reduction of the nitro group.

Pathway B: Reduction Followed by Oxidation

In this alternative sequence, the nitro group of 4-chloro-2-nitrotoluene is first reduced to an amine to give 2-amino-4-chlorotoluene. Subsequently, the methyl group of 2-amino-4-chlorotoluene is oxidized to an aldehyde.

Conceptual Workflow for Route 3 (Pathway B)

Caption: Synthesis from 4-Chloro-2-nitrotoluene (Reduction first).

Experimental Considerations for Pathway B

The oxidation of the methyl group in 2-amino-4-chlorotoluene can be challenging due to the presence of the electron-donating and potentially reactive amino group. The Sommelet reaction is a viable method for this transformation.

The Sommelet Reaction:

The Sommelet reaction converts a benzyl halide into an aldehyde using hexamine and water.[6][7][8][9] Therefore, this pathway would require an additional step to convert the methyl group of 2-amino-4-chlorotoluene into a halomethyl group (e.g., using N-bromosuccinimide) before proceeding with the Sommelet reaction. This adds to the complexity of the synthesis.

Causality and Strategic Comparison of Pathways A and B:

-

Pathway A (Oxidation then Reduction): This is often the preferred route. The oxidation of the methyl group in 4-chloro-2-nitrotoluene is well-established. The subsequent selective reduction of the nitro group is also a reliable transformation.

-

Pathway B (Reduction then Oxidation): The initial reduction of the nitro group is straightforward. However, the subsequent selective oxidation of the methyl group in the presence of the amino group is more complex and may lead to side reactions and lower yields. The amino group can be acylated to protect it during the oxidation, but this adds extra steps to the synthesis.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Oxidation of (2-Amino-4-chlorophenyl)methanol | Route 2: Selective Reduction of 4-Chloro-2-nitrobenzaldehyde | Route 3: From 4-Chloro-2-nitrotoluene |

| Primary Starting Material | (2-Amino-4-chlorophenyl)methanol | 4-Chloro-2-nitrobenzaldehyde | 4-Chloro-2-nitrotoluene |

| Number of Key Steps | 1 (from the alcohol) | 1 (from the nitro-aldehyde) | 2 |

| Key Challenge | Chemoselective oxidation of the alcohol without affecting the amine. | Selective reduction of the nitro group without reducing the aldehyde. | Pathway A: As in Route 2. Pathway B: Selective oxidation of the methyl group in the presence of the amine. |

| Typical Reagents | MnO₂ | Fe/HCl, SnCl₂, Catalytic Hydrogenation | Oxidation: CrO₂Cl₂ (Etard), Reduction: Fe/HCl, H₂/Pd-C |

| Advantages | Often high-yielding and clean reaction. | Utilizes a well-established and reliable reduction reaction. | Starts from a very inexpensive and readily available raw material. |

| Disadvantages | The starting alcohol may not be as readily available as other precursors. | The starting nitro-aldehyde needs to be synthesized in a separate step. | A two-step process with potential for side reactions in the oxidation step. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of production, and the capabilities of the manufacturing facility.

-

The oxidation of (2-Amino-4-chlorophenyl)methanol offers a direct and high-yielding final step, provided the starting alcohol is accessible.

-

The selective reduction of 4-Chloro-2-nitrobenzaldehyde is a robust method, with the main consideration being the efficient synthesis of the nitro-aldehyde precursor.

-

Starting from 4-chloro-2-nitrotoluene presents the most economically attractive option due to the low cost of the initial raw material. The pathway involving oxidation of the methyl group followed by reduction of the nitro group is generally the more reliable of the two possible sequences.

This guide has provided the foundational knowledge and practical protocols to aid researchers and scientists in making informed decisions for the synthesis of this important pharmaceutical intermediate.

References

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024-07-08). Fine Chemical Engineering.

- (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024-07-22).

- o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. [Link]

- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. [Link]

- This compound | C7H6ClNO | CID 11252138. PubChem. [Link]

- Catalytic hydrogenation of 2-nitrobenzaldehyde.

- (2-Amino-4-chlorophenyl)methanol | C7H8ClNO | CID 4134900. PubChem. [Link]

- ETARD REACTION. Sciencemadness.org. [Link]

- Sommelet reaction. Wikipedia. [Link]

- Étard reaction. Wikipedia. [Link]

- Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.

- US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.

- Sommelet Reaction. Name Reactions in Organic Synthesis. [Link]

- Chemical reaction of p-nitrotoluene undergoing Etard reaction Wh

- The Sommelet Reaction. Organic Reactions. [Link]

Sources

- 1. This compound | 59236-37-2 [sigmaaldrich.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Étard reaction - Wikipedia [en.wikipedia.org]

- 4. Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 7. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. organicreactions.org [organicreactions.org]

A Spectroscopic Guide to 2-Amino-4-chlorobenzaldehyde: Structure, Characterization, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and pharmaceutical development. Its trifunctional nature, featuring an aldehyde, a primary amine, and a chloro substituent on the benzene ring, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds, including quinolines and other pharmacologically active scaffolds. As a key starting material, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated to provide not just the data, but also the underlying principles and experimental considerations, reflecting the expertise of a senior application scientist.

Molecular Structure and Properties

This compound has the chemical formula C₇H₆ClNO and a molecular weight of 155.58 g/mol .[1] Its structure is characterized by a benzene ring substituted with an aldehyde group at position 1, an amino group at position 2, and a chlorine atom at position 4.

Key Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 59236-37-2 | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| Appearance | Off-white to light yellow or orange solid | [2][3] |

| Boiling Point (Predicted) | 297.0 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays distinct signals for the aldehyde proton, the aromatic protons, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data (400 MHz, CDCl₃): [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.81 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.40 | Doublet (d) | 1H | Aromatic (H-6) |

| 6.71-6.69 | Doublet of doublets (dd) | 1H | Aromatic (H-5) |

| 6.65 | Doublet (d) | 1H | Aromatic (H-3) |

| 6.22 | Broad singlet (br s) | 2H | Amine (-NH₂) |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (9.81 ppm): The downfield chemical shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

-

Aromatic Protons (6.65-7.40 ppm): The three aromatic protons appear in the expected aromatic region. The doublet at 7.40 ppm is assigned to the proton at position 6, which is ortho to the electron-withdrawing aldehyde group. The protons at positions 3 and 5 are upfield due to the electron-donating effect of the amino group.

-

Amine Protons (6.22 ppm): The broad singlet corresponds to the two protons of the primary amino group. The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data (100 MHz, CDCl₃): [4]

| Chemical Shift (δ, ppm) | Assignment |

| 193.1 | Aldehyde Carbonyl (C=O) |

| 150.5 | C-2 (C-NH₂) |

| 141.6 | C-4 (C-Cl) |

| 137.0 | C-6 |

| 117.4 | C-5 |

| 117.0 | C-1 |

| 115.5 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (193.1 ppm): The signal at the far downfield region is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons (115.5-150.5 ppm): The six aromatic carbons appear in the expected region. The carbons attached to the amino group (C-2) and the chlorine atom (C-4) are significantly influenced by these substituents. The carbon bearing the amino group (C-2) is shielded, while the carbon attached to the chlorine (C-4) is deshielded.

Infrared (IR) Spectroscopy

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet-pressing die and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2850-2750 | Weak | Aldehyde C-H stretching (Fermi doublet) |

| 1700-1680 | Strong | C=O stretching (aldehyde) |

| 1620-1580 | Medium-Strong | N-H bending and C=C stretching (aromatic) |

| 1300-1000 | Medium | C-N stretching |

| 850-750 | Strong | C-Cl stretching |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: The presence of a primary amine will give rise to two bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong absorption band in the 1700-1680 cm⁻¹ region is characteristic of the carbonyl group of an aromatic aldehyde.

-

Aldehyde C-H Stretching: Two weak bands are expected in the 2850-2750 cm⁻¹ region due to the C-H stretch of the aldehyde group, often appearing as a Fermi doublet.

-

Aromatic C=C and C-H Stretching: Bands in the 1620-1580 cm⁻¹ and 3100-3000 cm⁻¹ regions are indicative of the aromatic ring.

-

C-Cl Stretching: A strong band in the fingerprint region, typically between 850-750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the mass spectrum would show a molecular ion peak and several characteristic fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Proposed Fragment Ion |

| 155/157 | High | [M]⁺ (Molecular Ion) |

| 154/156 | Medium | [M-H]⁺ |

| 126/128 | Medium | [M-CHO]⁺ |

| 99 | Medium | [M-CHO-Cl]⁺ |

| 73 | Low | [C₄H₃N]⁺ |

Note: The presence of two peaks for chlorine-containing fragments (e.g., 155/157) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak at m/z 155 and 157 (due to ³⁵Cl and ³⁷Cl isotopes) would confirm the molecular weight of the compound.

-

[M-H]⁺ Fragment: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for benzaldehydes, leading to a peak at m/z 154/156.

-

[M-CHO]⁺ Fragment: Cleavage of the formyl group (-CHO) would result in a fragment at m/z 126/128.

-

Further Fragmentation: Subsequent loss of the chlorine atom from the [M-CHO]⁺ fragment would lead to an ion at m/z 99.

Visualization of Key Fragmentation Pathway:

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer definitive structural confirmation, while IR spectroscopy and mass spectrometry provide valuable information about the functional groups and fragmentation patterns. This guide serves as a practical resource for scientists and researchers, enabling them to confidently utilize this important synthetic building block in their work. The combination of experimental data and predictive analysis, grounded in established spectroscopic principles, ensures a high degree of scientific integrity and practical utility.

References

- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). ResearchGate.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Solubility of 2-Amino-4-chlorobenzaldehyde in Common Organic Solvents: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of 2-Amino-4-chlorobenzaldehyde

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique trifunctionalized aromatic structure—featuring an amine, a chloro group, and an aldehyde—makes it a versatile building block for constructing complex molecular architectures. The efficiency of synthetic transformations, the ease of product purification, and the viability of formulation strategies are all intrinsically linked to a fundamental physical property: its solubility in organic solvents.

Despite its importance, publicly available quantitative solubility data for this compound is scarce. This guide is designed to bridge that gap for researchers, scientists, and drug development professionals. Instead of merely presenting unavailable data, this document provides a robust theoretical framework for predicting solubility behavior, practical insights derived from its chemical synthesis, and a detailed, field-proven experimental protocol for determining its solubility in any solvent of interest. By understanding the principles that govern its dissolution and by employing a standardized methodology for its measurement, researchers can significantly streamline process development, optimize reaction conditions, and accelerate their research and development timelines.

Physicochemical Properties Analysis: The Molecular Basis of Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. These characteristics dictate the types and strengths of intermolecular forces the molecule can form with a given solvent, which is the primary determinant of solubility.

The key properties of this compound (CAS: 59236-37-2) are summarized in the table below.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| Physical Form | Solid (Off-white to light yellow) | [2] |

| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | [1] |

| Hydrogen Bond Acceptor Count | 2 (from the N in -NH₂ and O in -CHO) | [1] |

| Predicted LogP (XLogP3) | 2.3 | [1] |

The molecule's structure reveals a balance of polar and non-polar characteristics. The aromatic benzene ring and the chlorine atom contribute to its non-polar, hydrophobic nature. Conversely, the primary amine (-NH₂) and aldehyde (-CHO) functional groups are polar and capable of engaging in hydrogen bonding. The amine group can act as a hydrogen bond donor, while both the nitrogen of the amine and the oxygen of the aldehyde can act as hydrogen bond acceptors.[1][4] This dual capability is a critical factor in its solubility profile.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The foundational principle of "like dissolves like" provides a powerful predictive tool for estimating solubility.[5][6] This principle states that a solute will dissolve best in a solvent that has a similar polarity and can form similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and aldehyde groups, this compound is expected to exhibit good solubility in these solvents. The amine group can donate a hydrogen bond to the solvent's oxygen or nitrogen, and the solvent can donate a hydrogen bond to the aldehyde's oxygen and the amine's nitrogen.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, THF): These solvents have dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. This compound should be reasonably soluble in these solvents. The amine's N-H group can form a hydrogen bond with the solvent's acceptor atom (e.g., the oxygen in acetone).

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and primarily interact through weak van der Waals forces. The non-polar benzene ring of this compound will favor interaction with these solvents, but the polar amine and aldehyde groups will be disfavored. Consequently, solubility is expected to be limited in highly non-polar solvents like hexane. Aromatic solvents like toluene may show slightly better solubility due to potential π-π stacking interactions with the solute's benzene ring.

Practical Insights from Synthesis and Purification

The choice of solvents in published synthesis and purification procedures provides strong qualitative indicators of solubility. In a common synthesis route, this compound is prepared by the oxidation of (2-amino-4-chlorophenyl)methanol.[2][7]

-

Reaction Solvent: The reaction is typically carried out in dichloromethane (DCM) .[2][7] The fact that both the starting material and the product are dissolved in DCM at room temperature for an extended period (e.g., 40 hours) indicates that this compound is highly soluble in this polar aprotic solvent.

-

Workup and Extraction: After the reaction, the product is often washed and extracted using DCM, further confirming its high solubility.[2][7]

Based on these practical insights, we can make the following qualitative assessments:

| Solvent | Solvent Class | Inferred Solubility | Rationale |

| Dichloromethane | Polar Aprotic | High | Used as a reaction and extraction solvent.[2][7] |

| Alcohols (Methanol, Ethanol) | Polar Protic | Moderate to High | Expected based on hydrogen bonding capability.[4][9] |

| Acetone | Polar Aprotic | Moderate to High | Expected based on polarity and H-bond acceptance.[10] |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | Aromatic nature may enhance solubility over aliphatic non-polar solvents. |

| Hexane | Non-Polar (Aliphatic) | Low | Mismatch in polarity with the polar functional groups.[11] |

Experimental Protocol for Isothermal Equilibrium Solubility Determination

Given the absence of quantitative data, an experimental approach is necessary. The "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[12][13] This protocol provides a self-validating system to ensure accurate and reproducible results.

Diagram of the Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be clearly visible to ensure saturation.[14] Record the exact amount, although it is not used in the final calculation, it is good practice.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation, especially for volatile solvents.

-

Equilibration: Place the vial in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired level (e.g., 25 °C). The system should be agitated for a sufficient time to reach equilibrium. A typical starting point is 24 hours, but for poorly soluble compounds, 48-72 hours may be necessary.[12][14]

-

Phase Separation: After agitation, allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the saturated solution into a clean container. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

3. System Validation (Trustworthiness):

-

Visual Confirmation: After equilibration, there must be visible excess solid in the vial. If all the solid has dissolved, the solution was not saturated, and the experiment must be repeated with more solute.

-

Time to Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically identical.[14]

Safety and Handling Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as harmful if swallowed (H302).[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

While quantitative solubility data for this compound is not extensively published, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. The molecule's dual polar and non-polar characteristics suggest moderate to high solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar aliphatic solvents. For process development and optimization, the provided experimental protocol for isothermal equilibrium determination offers a reliable and robust method for generating the precise, quantitative data required by researchers and drug development professionals. This integrated approach of theoretical prediction and empirical verification empowers scientists to make informed decisions, ensuring the efficient and successful use of this vital chemical intermediate.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11252138, this compound.

- Khan Academy. Solubility of organic compounds.

- Tahir, M. A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. International Journal of Advanced Research in Science, Communication and Technology.

- Bulusu, A. R., et al. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing.

- Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry.

- LibreTexts Chemistry. Structure and Properties of Amines.

- University of Rochester, Department of Chemistry. Solvents for Recrystallization.

- LibreTexts Chemistry. Like Dissolves Like.

- Chemsrc. Product Page for this compound, CAS 59236-37-2.

- TutorChase. How do functional groups affect solubility in organic compounds?.

- ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents.

- De-Ath, G., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports.

- Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes.

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.

- Lumen Learning. Properties of amines.

- Fiveable. Like Dissolves Like Definition.

- Quora. Are amines soluble in organic solvents?.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.

- PubChem. 4-Amino-2-chlorobenzaldehyde.

- LibreTexts Chemistry. Physical properties of organic compounds.

- ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- University of British Columbia. Solubility of Organic Compounds lab manual.

- PubMed Central. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant.

- NCERT. Amines.

- ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Fiveable. Solubility in organic solvents Definition.

- YouTube. Ben's Chem Videos. (2022). Why does like dissolve like?.

- Google Patents. (2012). Separation of aromatic aldehydes.

- NCERT. (2025-26). Amines.

- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- Organic Syntheses. p-CHLOROBENZALDEHYDE.

- YouTube. Chemistry Attitude. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

Sources

- 1. This compound | C7H6ClNO | CID 11252138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 59236-37-2 [m.chemicalbook.com]

- 3. 59236-37-2|this compound|BLD Pharm [bldpharm.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 59236-37-2 [chemicalbook.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 2-Amino-4-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction